molecular formula C33H36N2O9 B557795 Fmoc-Asp(Otbu)-(Hmb)Gly-OH CAS No. 502640-94-0

Fmoc-Asp(Otbu)-(Hmb)Gly-OH

Cat. No. B557795
M. Wt: 604.6 g/mol
InChI Key: XDJHXXOYIQLAEM-MHZLTWQESA-N
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Description

“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a Fmoc protected amino acid used in solid phase peptide synthesis . The t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from Wang resin or Rink amide resin .


Synthesis Analysis

The Dmb backbone protection completely prevents base-catalyzed aspartimide formation of the Asp (OtBu)-Gly motif during Fmoc-SPPS . The Dmb moiety is readily introduced by coupling this Fmoc-dipeptide . Contrary to the Hmb derivative, cyclic lactones cannot be formed during activation .


Chemical Reactions Analysis

The Asp (OtBu) residue can form aspartimide under strong basic conditions . The aspartimide can open to form either the desired peptide or the beta-peptide . Backbone protection on the amino acid before Asp will prevent aspartimide formation .


Physical And Chemical Properties Analysis

“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is a white to yellowish powder . The melting point, boiling point, solubility, vapor pressure, and relative density are not known .

Scientific Research Applications

  • Fmoc-Asp(Otbu)-(Hmb)Gly-OH is used in peptide synthesis to prevent aspartimide formation, a common side reaction in Asp-Xaa sequences, particularly Asp-Gly. The Hmb (2-hydroxy-4-methoxybenzyl) group serves as an effective backbone amide protection in this context (Röder et al., 2010).

  • Systematic investigations have revealed that even bulky side-chain protecting groups like OtBu do not fully prevent aspartimide formation in Fmoc/tBu-based solid-phase peptide synthesis (SPPS). Fmoc-Asp(Otbu)-(Hmb)Gly-OH has been synthesized and included in studies to understand the influence of various factors, including Fmoc-cleavage conditions and the nature of Asp side-chain protection, on aspartimide formation (Mergler et al., 2001).

  • The extent of aspartimide and related by-product formation in Fmoc-based SPPS has been studied using various Asp β-carboxy protecting groups and different Fmoc cleavage protocols. This research included new Fmoc-Asp-OH derivatives and showed that combining OtBu side-chain protection with Hmb backbone protection for the preceding Gly residue significantly reduces aspartimide formation (Mergler et al., 2003).

  • Fmoc-Asp(Otbu)-(Hmb)Gly-OH has been compared to other Fmoc-Asp derivatives in studies examining the reduction of aspartimide-related by-products in peptide synthesis. These studies highlight the importance of the Asp β-carboxy protecting group and the duration of exposure to bases in minimizing by-product formation (Mergler & Dick, 2005).

  • The Fmoc-Asp(Otbu)-OH variant has also been used in capillary zone electrophoresis for the resolution of enantiomers of N-Fmoc amino acids, demonstrating its utility in analytical applications (Wu Hong-li, 2005).

Safety And Hazards

“Fmoc-Asp(Otbu)-(Hmb)Gly-OH” is classified as a combustible solid . It does not have a flash point . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The Dmb protecting group prevents aspartimide formation and the subsequent formation of side products . This could be a promising direction for future research and development in peptide synthesis.

properties

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJHXXOYIQLAEM-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373308
Record name Fmoc-L-Asp(OtBu)-HmbGly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Asp(OtBu)-HmbGly-OH

CAS RN

502640-94-0
Record name Fmoc-L-Asp(OtBu)-HmbGly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
17
Citations
V Cardona, I Eberle, S Barthelemy, J Beythien… - International Journal of …, 2008 - Springer
Mutter’s pseudoproline dipeptides and Sheppard’s Hmb derivatives are powerful tools for enhancing synthetic efficiency in Fmoc SPPS. They work by exploiting the natural propensity …
Number of citations: 78 link.springer.com
R Röder, P Henklein, H Weißhoff… - Journal of Peptide …, 2010 - Wiley Online Library
To prevent aspartimide formation and related side products in Asp‐Xaa, particularly Asp‐Gly‐containing peptides, usually the 2‐hydroxy‐4‐methoxybenzyl (Hmb) backbone amide …
Number of citations: 8 onlinelibrary.wiley.com
P White, JW Keyte, K Bailey… - Journal of Peptide …, 2004 - Wiley Online Library
This paper describes the step‐wise Fmoc solid phase synthesis of a 95‐residue peptide related to FAS death domain. Attempts to prepare this peptide employing conventional amino …
Number of citations: 80 onlinelibrary.wiley.com
M Mergler, F Dick, B Sax, P Weiler, T Vorherr - Peptides: The Wave of the …, 2001 - Springer
Aspartimide formation is one of the best-documented side reactions in peptide synthesis. Even bulky side-chain protecting groups such as OtBu do not prevent this unde-sired reaction. …
Number of citations: 4 link.springer.com
HO OCH - innovations, 2002 - merckmillipore.com
The most frequently encountered side reaction affecting Asp residues during solid phase synthesis is aspartimide formation, resulting from a ring-closure between the nitrogen of the α-…
Number of citations: 2 www.merckmillipore.com
R Franke, T Hirsch, J Eichler - Journal of Receptors and Signal …, 2006 - Taylor & Francis
Synthetic mimetics of the CD4-binding site of HIV-1 gp120 are promising candidates for HIV-1 entry inhibition, as well as immunogen candidates for the elicitation of virus-neutralizing …
Number of citations: 18 www.tandfonline.com
M Akhter Hossain, RAD Bathgate, CK Kong… - …, 2008 - Wiley Online Library
Insulin‐like peptide 5 (INSL5) was first identified through searches of the expressed sequence tags (EST) databases. Primary sequence analysis showed it to be a prepropeptide that …
R Röder, K Bruns, A Sharma… - Journal of Peptide …, 2008 - Wiley Online Library
The proapoptotic influenza A virus PB1‐F2 protein contributes to viral pathogenicity and is present in most human and avian isolates. Previous synthetic protocols have been improved …
Number of citations: 17 onlinelibrary.wiley.com
S Zahariev, C Guarnaccia, CI Pongor, L Quaroni… - Tetrahedron letters, 2006 - Elsevier
We developed an efficient, cost effective strategy for Fmoc-based solid phase synthesis of ‘difficult’ peptides and/or peptides containing Asp/Asn-Gly sequences, free of aspartimide and …
Number of citations: 39 www.sciencedirect.com
AE Baker, S Sague, TLR Grygiel… - Journal of Molecular …, 2012 - Wiley Online Library
Glucagon‐like peptide‐2 (GLP‐2) is a member of the glucagon multigene family that is produced by intestinal enteroendocrine cells in response to food intake. GLP‐2 stimulates growth …
Number of citations: 5 onlinelibrary.wiley.com

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